4-(3-Methoxyphenyl)isoindoline
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Overview
Description
4-(3-Methoxyphenyl)isoindoline is a chemical compound that belongs to the class of isoindolines Isoindolines are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring The presence of a methoxy group at the para position of the phenyl ring attached to the isoindoline core makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxyphenyl)isoindoline typically involves the condensation of an appropriate aniline derivative with phthalic anhydride, followed by cyclization. One common method includes:
Condensation Reaction: The reaction of 3-methoxyaniline with phthalic anhydride in the presence of a dehydrating agent such as acetic anhydride.
Cyclization: The intermediate product undergoes cyclization under acidic or basic conditions to form the isoindoline ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Methoxyphenyl)isoindoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindoline-1,3-diones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation Products: Isoindoline-1,3-diones.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted isoindolines depending on the reagents used.
Scientific Research Applications
4-(3-Methoxyphenyl)isoindoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)isoindoline involves its interaction with specific molecular targets. The methoxy group can enhance the compound’s ability to bind to enzymes or receptors, influencing various biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Isoindoline: The parent compound without the methoxy group.
4-Phenylisoindoline: Similar structure but without the methoxy substitution.
3-Methoxyphenylamine: The aniline derivative used in the synthesis.
Uniqueness: 4-(3-Methoxyphenyl)isoindoline is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with biological targets compared to its non-methoxy counterparts.
Properties
IUPAC Name |
4-(3-methoxyphenyl)-2,3-dihydro-1H-isoindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-17-13-6-2-4-11(8-13)14-7-3-5-12-9-16-10-15(12)14/h2-8,16H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXRXOQAMQOXPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC3=C2CNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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